![molecular formula C21H22N2O7S B6481928 methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-08-5](/img/structure/B6481928.png)
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 4-hydroxy-3-methoxycinnamate and Methyl 3- (4-Hydroxy-3-methoxyphenyl)propionate are similar compounds that have antioxidant activities that provide protection against inflammation and cancer. They have the ability to cross cell membranes and inhibit the release of pro-inflammatory cytokines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with appropriate aromatic primary amines/hydrazines . A new series of the corresponding N-mannich bases can be synthesized by reacting them with formaldehyde and diphenylamine .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as 1H-NMR and IR spectral data .Physical And Chemical Properties Analysis
These compounds are usually in the form of a white to pink powder . They are slightly soluble in water and have a melting point of 61.0-68.0°C .Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
- Applications :
Antioxidant Activities
Photoprotective Agents
Flavor and Fragrance Industry
Chemical Synthesis
Biomedical Research
Cell Membrane Permeability Studies
properties
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-12-4-7-14(8-5-12)31(27,28)11-15-18(20(25)30-3)19(23-21(26)22-15)13-6-9-16(24)17(10-13)29-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWVTOONSPCCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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